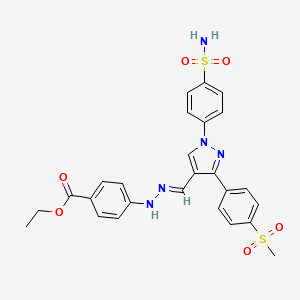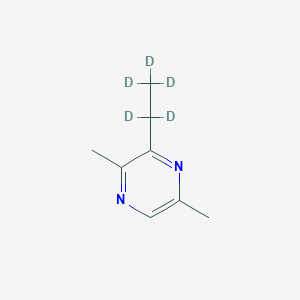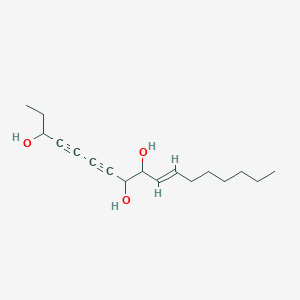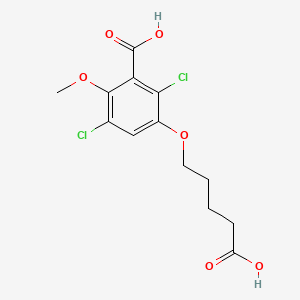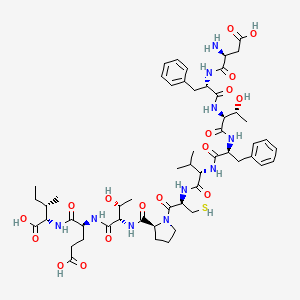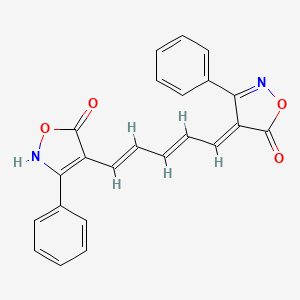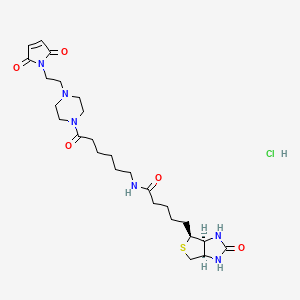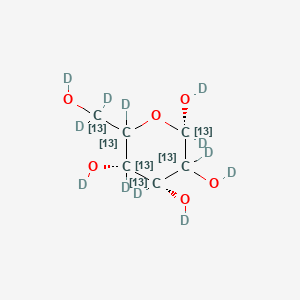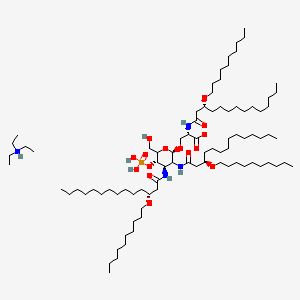
TLR4 agonist-1 (TEA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR4 agonist-1 (TEA): is a potent activator of Toll-like Receptor 4 (TLR4), a transmembrane receptor that plays a crucial role in the innate immune response. TLR4 agonist-1 (TEA) prompts the production of macrophage inflammatory protein-1 beta (MIP-1β) in RAW 264.7 and MM6 cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR4 agonist-1 (TEA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of TLR4 agonist-1 (TEA) focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes, using high-efficiency reactors, and employing purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: TLR4 agonist-1 (TEA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions include modified versions of TLR4 agonist-1 (TEA) with enhanced stability and activity. These products are often tested for their biological efficacy and safety .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TLR4 agonist-1 (TEA) is used as a model compound to study the structure-activity relationships of TLR4 agonists. Researchers investigate how modifications to the compound’s structure affect its ability to activate TLR4 and induce immune responses .
Biology: In biology, TLR4 agonist-1 (TEA) is used to study the mechanisms of innate immune activation. It helps researchers understand how TLR4 signaling pathways are triggered and how they contribute to immune responses against pathogens .
Medicine: In medicine, TLR4 agonist-1 (TEA) is explored for its potential as an immunotherapeutic agent. It is investigated for its ability to enhance the efficacy of vaccines and as a treatment for cancer and infectious diseases .
Industry: In the industry, TLR4 agonist-1 (TEA) is used in the development of new vaccine adjuvants. Its ability to enhance immune responses makes it a valuable component in vaccine formulations .
Wirkmechanismus
TLR4 agonist-1 (TEA) exerts its effects by binding to the TLR4 receptor on the surface of immune cells. This binding triggers the formation of a receptor complex that activates intracellular signaling pathways. The MyD88-dependent pathway leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). The TRAM/TRIF-dependent pathway results in the production of interferons and other immune mediators .
Vergleich Mit ähnlichen Verbindungen
Monophosphoryl lipid A (MPL): A detoxified variant of lipopolysaccharide (LPS) that activates TLR4 and is used as a vaccine adjuvant.
Imiquimod: A TLR7 agonist used in the treatment of skin cancers and viral infections.
FP20 series: A new class of small-molecule TLR4 agonists with increased chemical stability and selective activity.
Uniqueness: TLR4 agonist-1 (TEA) is unique due to its potent activation of TLR4 and its ability to induce the production of MIP-1β in specific cell lines. This makes it a valuable tool for studying TLR4 signaling and developing new immunotherapeutic strategies .
Eigenschaften
Molekularformel |
C87H173N4O15P |
|---|---|
Molekulargewicht |
1546.3 g/mol |
IUPAC-Name |
(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoate;triethylazanium |
InChI |
InChI=1S/C81H158N3O15P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5;1-4-7(5-2)6-3/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93);4-6H2,1-3H3/t69-,70-,71-,72+,73?,77-,78?,79-,81-;/m1./s1 |
InChI-Schlüssel |
FFLZJHQACIRPJU-MLBHIVEMSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)[O-])NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC.CC[NH+](CC)CC |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC.CC[NH+](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


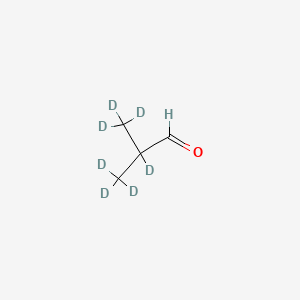
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
